molecular formula C12H18Br2Si2 B3321368 (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) CAS No. 133968-81-7

(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane)

Cat. No.: B3321368
CAS No.: 133968-81-7
M. Wt: 378.25 g/mol
InChI Key: CNFDNCKBRINUFU-UHFFFAOYSA-N
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Description

(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) (CAS 133968-81-7) is a high-purity organosilane compound with a molecular formula of C12H18Br2Si2 and a molecular weight of 378.25 g/mol . This chemical is categorized as a specialty monomer and is characterized by a dibromomethylene group centrally positioned within a pentadiyne system that is terminally protected by trimethylsilyl groups . The presence of both the reactive diyne/dibromo moiety and the protective silyl groups makes it a valuable synthetic intermediate and building block in advanced organic and polymer chemistry research. It is particularly useful for the construction of complex molecular architectures, where the silyl-protected alkynes can be selectively deprotected and further functionalized . The physical properties of this compound include a predicted boiling point of 276.7±40.0 °C and a specific gravity of 1.330±0.06 . This product is supplied with a purity of 95% and is intended for research applications in a laboratory setting . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2Si2/c1-15(2,3)9-7-11(12(13)14)8-10-16(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDNCKBRINUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=C(Br)Br)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) , with CAS number 133968-81-7 , is a silane derivative characterized by its unique structure and potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₁₈Br₂Si₂
Molecular Weight378.25 g/mol
Synonyms3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl bis(trimethylsilane)
DensityN/A
Boiling PointN/A
Melting PointN/A

Structure

The compound features a dibromomethylene group attached to a penta-1,4-diyne backbone with two trimethylsilane substituents. This structure is expected to influence its reactivity and interaction with biological systems.

The biological activity of (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) can be attributed to its ability to interact with various biological targets. The presence of the dibromomethylene moiety suggests potential reactivity towards nucleophiles, which could lead to significant biological effects.

Potential Biological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxicity : Some silane derivatives have shown cytotoxic effects in cancer cell lines. The unique structure of this compound may contribute to its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be identified.

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that silane derivatives can induce apoptosis in cancer cells. For example, a study on related compounds showed a correlation between structural modifications and increased cytotoxicity against various cancer types .
  • Microbial Inhibition : A study focusing on dibrominated compounds found that they possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) may exhibit similar effects.
  • Synthetic Pathways : The synthesis of this compound has been explored in various studies, indicating that modifications in the synthesis route can affect its biological activity .

Comparative Analysis

To better understand the biological activity of (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane), it is useful to compare it with other silane derivatives:

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane)Potentially highModerateUnknown
1,2-Bis(trimethylsilanylethene)ModerateHighYes
(Trimethylsilyl)acetyleneLowLowYes

Comparison with Similar Compounds

Structural Analogs

((1Z,4Z)-1,5-Dibromo-3-phenylpenta-1,4-diene-1,5-diyl)bis(trimethylsilane) (3f-TMS)
  • Molecular Formula : C₁₇H₂₂Br₂Si₂
  • Key Features : Replaces the dibromomethylene group with a phenyl-substituted diene system.
  • Synthesis : Prepared via a two-step procedure (28% yield) involving column chromatography .
  • Physical State : Pale-yellow oil, contrasting with the solid state of the target compound.
  • Spectroscopy : ¹H/¹³C NMR data confirm the (Z,Z)-configuration of the diene and TMS groups .
(2,5-Dibromo-1,4-phenylene)bis(trimethylsilane)
  • Molecular Formula : C₁₂H₂₀Br₂Si₂
  • Key Features : Aromatic phenylene core with bromo and TMS substituents.
  • Molecular Weight : 380.27 g/mol, slightly higher due to the aromatic system .
  • Applications : Likely used in cross-coupling reactions, diverging from the alkyne-rich reactivity of the target compound.
(3-(2-(2-Bromophenyl)propan-2-yl)-3-methoxypenta-1,4-diyne-1,5-diyl)bis(trimethylsilane) (184b)
  • Molecular Formula : C₂₁H₃₁BrOSi₂
  • Key Features : Methoxy and bromophenyl substituents on the diyne backbone.
  • Synthesis : Prepared via methylation using Ag₂O/MeI (GP4 protocol) .
  • Utility : Intermediate in stereoselective carbolithiation reactions, highlighting the role of substituents in directing reactivity .

Physicochemical and Spectral Properties

Property Target Compound 3f-TMS 184b
State Solid (inferred) Pale-yellow oil Solid
¹H NMR (CDCl₃) Not reported δ 7.43–7.25 (m, 5H, Ar-H) δ 1.18 (s, 18H, Si(CH₃)₃)
¹³C NMR Not reported δ 134.8 (C-Br), 128.5 (Ar-C) δ 105.2 (diyne carbons)
Melting Point Not reported N/A (oil) Not reported

The absence of melting point data for the target compound contrasts with analogs like 4t (mp 301.6–303.4°C) , suggesting variability in thermal stability based on substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane), and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via sequential Sonogashira coupling reactions, leveraging alkynyl precursors and trimethylsilyl-protected intermediates. A critical step involves dibromination at the methylene position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification via silica gel flash column chromatography (eluent: hexane/ethyl acetate gradient) is essential, though yields (~28%) may require optimization through temperature modulation (0–5°C during bromination) and inert atmosphere protocols to prevent side reactions .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR data confirm the presence of trimethylsilyl groups (δ ~0.1–0.3 ppm for 1^1H; δ ~0–5 ppm for 13^13C) and dibromomethylene resonances (δ ~6.5–7.5 ppm for 1^1H).
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves the planar geometry of the penta-diyne core and Br/Si spatial arrangement .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during dibromination, and how can they be mitigated?

  • Mechanistic Insight : Competing bromination at adjacent alkynyl carbons can occur due to radical intermediates. Strategies include:

  • Solvent Polarity : Using non-polar solvents (e.g., CCl4_4) to stabilize transition states favoring methylene bromination.
  • Radical Inhibitors : Adding TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress undesired radical chain reactions.
  • In Situ Monitoring : UV-Vis spectroscopy tracks reaction progress, enabling timely quenching to minimize over-bromination .

Q. How can computational methods predict the compound’s reactivity in on-surface synthesis applications?

  • Computational Workflow :

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models the electron density distribution, identifying reactive sites (e.g., alkynyl termini) for coupling on metal surfaces.
  • Molecular Dynamics (MD) : Simulates adsorption behavior on Au(111) or Cu(110) surfaces, predicting alignment and bond formation pathways.
  • Reactivity Descriptors : Fukui indices quantify electrophilicity/nucleophilicity, guiding functionalization strategies .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in 1^1H NMR integration ratios may arise from dynamic rotational isomerism in the dibromomethylene group. Solutions include:

  • Variable-Temperature NMR : Cooling to −40°C slows isomer interconversion, resolving split peaks.
  • 2D NMR (COSY, NOESY) : Correlates coupling between alkynyl protons and confirms spatial proximity of substituents.
  • Cross-Validation : Compare with XRD-derived bond lengths to verify structural assignments .

Q. What strategies are effective in stabilizing air-sensitive intermediates during synthesis?

  • Best Practices :

  • Schlenk Techniques : Use double-manifold systems for reagent transfer under argon/nitrogen.
  • Low-Temperature Quenching : Add precooled (−78°C) methanol to terminate reactions, minimizing decomposition.
  • Stabilizing Ligands : Introduce sterically hindered bases (e.g., 2,6-lutidine) to protect reactive alkynyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane)
Reactant of Route 2
Reactant of Route 2
(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane)

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